N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide
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Overview
Description
N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a thiazolyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the thiazolyl and pyrimidinyl derivatives, followed by their coupling under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazolyl or pyrimidinyl derivatives with comparable structures and functional groups. Examples could be:
- N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-furyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide
- N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-pyridyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide
Uniqueness
The uniqueness of N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide lies in its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-oxo-5-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S2/c20-12-3-1-4-13(7-12)22-17(25)9-24-11-21-8-14(19(24)26)18-23-15(10-28-18)16-5-2-6-27-16/h1-8,10-11H,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMJQLBSXOAQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=NC=C(C2=O)C3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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